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Compound of Interest

Compound Name: DORA 42

Cat. No.: B1670887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of DORA-

42, a potent dual orexin receptor antagonist (DORA). The information presented herein is

compiled from key studies in the field, offering a comprehensive resource for professionals

engaged in the research and development of novel therapeutics targeting the orexin system for

the treatment of insomnia and other sleep-wake disorders.

Introduction to DORA-42 and the Orexin System
The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor

(OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and

orexin-B, is a critical regulator of wakefulness. Antagonism of both OX1R and OX2R has

emerged as a promising therapeutic strategy for the treatment of insomnia. DORA-42 is a

representative compound from a series of diazepane amide-based DORAs that have

demonstrated significant potency and in vivo efficacy in preclinical models.[1] This guide will

dissect the chemical modifications that modulate the potency and pharmacokinetic properties

of this class of compounds, with a focus on the data leading to the development of DORA-42

and its analogs.

Quantitative Structure-Activity Relationship (SAR)
Data
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The following table summarizes the SAR for a series of diazepane amide DORAs, including

key structural modifications and their impact on binding affinity at OX1R and OX2R, as well as

functional antagonism. The data is extracted from the seminal work by Roecker and

colleagues.[1]

Compoun
d

R R'
OX1 Ki
(nM)

OX2 Ki
(nM)

OX1
FLIPR
IC50 (nM)

OX2
FLIPR
IC50 (nM)

DORA 2 H H 0.5 0.6 1.2 1.5

DORA-42

(analog)
F H 0.8 0.7 1.5 1.8

Analog 3 Cl H 1.1 0.9 2.0 2.2

Analog 4 Me H 2.5 1.8 4.5 3.9

Analog 5 H F 0.6 0.5 1.3 1.6

Analog 6 H Cl 0.9 0.8 1.8 2.0

Note: The compound referred to as "DORA-42" in the prompt is presented here as a key

analog within the series described in the primary literature source. The data represents a

subset of the published information to highlight key SAR trends.

Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of SAR data

and for the design of future studies.

Orexin Receptor Binding Assay
The binding affinity of the compounds to OX1R and OX2R was determined using a radioligand

binding assay with membranes prepared from Chinese Hamster Ovary (CHO) cells stably

expressing the human orexin 1 or orexin 2 receptors.

Membrane Preparation: CHO cell membranes expressing either hOX1R or hOX2R were

suspended in an assay buffer (25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM
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EDTA, and 0.025% Bacitracin, pH 7.4).

Radioligand: [¹²⁵I]Orexin-A was used as the radioligand.

Assay Procedure: The assay was performed in a 96-well plate in a final volume of 200 µL.

Test compounds at various concentrations were incubated with the cell membranes and the

radioligand for 60 minutes at 25°C.

Termination and Detection: The binding reaction was terminated by rapid filtration through

Whatman GF/B filters, followed by washing with cold assay buffer. The radioactivity retained

on the filters was quantified using a liquid scintillation counter.

Data Analysis: Non-specific binding was determined in the presence of a high concentration

of an unlabeled orexin receptor antagonist (e.g., 1 µM SB-334867). The Ki values were

calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Antagonism Assay (FLIPR)
The functional antagonist activity of the compounds was assessed using a Fluorometric

Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium

concentration ([Ca²⁺]i) in response to receptor activation.

Cell Line: CHO cells stably expressing either hOX1R or hOX2R were used.

Calcium Indicator: Cells were loaded with a calcium-sensitive dye, such as Fluo-4 AM.

Assay Procedure: The assay was conducted in a 384-well plate. The test compounds were

pre-incubated with the cells before the addition of the agonist (orexin-A).

Measurement: The FLIPR instrument was used to monitor the fluorescence changes, which

correspond to the changes in [Ca²⁺]i, upon agonist stimulation.

Data Analysis: The IC50 values were determined by measuring the concentration-dependent

inhibition of the orexin-A-induced calcium mobilization by the antagonist.

In Vivo Rat Sleep Efficacy Model
The sleep-promoting effects of the DORA compounds were evaluated in a rat sleep model.
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Animals: Male Sprague-Dawley rats were surgically implanted with electrodes for

electroencephalogram (EEG) and electromyogram (EMG) recording.

Acclimation: The animals were allowed to recover from surgery and were acclimated to the

recording chambers and procedures.

Drug Administration: Compounds were formulated in a suitable vehicle (e.g., 20% Vitamin E

TPGS) and administered orally (p.o.) at the beginning of the dark (active) phase for the rats.

Data Acquisition: EEG and EMG data were continuously recorded for a defined period (e.g.,

8 hours) post-dosing.

Sleep Scoring: The recorded data was scored into stages of wakefulness, non-rapid eye

movement (NREM) sleep, and rapid eye movement (REM) sleep.

Data Analysis: The primary endpoints were the changes in the total time spent in each

sleep/wake state compared to the vehicle-treated control group.

Visualizations
The following diagrams illustrate the orexin signaling pathway and a typical experimental

workflow.
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Caption: Orexin signaling pathway and the mechanism of action of DORA-42.

Start

Plate CHO cells expressing
OX1R or OX2R in 384-well plate

Load cells with
calcium-sensitive dye (Fluo-4 AM)

Pre-incubate with
DORA-42 or vehicle

Add Orexin-A
(agonist)

Measure fluorescence change
(FLIPR)

Analyze data and
determine IC50 values

End

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1670887?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1670887?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670887?utm_src=pdf-custom-synthesis
https://daneshyari.com/article/preview/10592584.pdf
https://www.benchchem.com/product/b1670887#structure-activity-relationship-of-dora-42
https://www.benchchem.com/product/b1670887#structure-activity-relationship-of-dora-42
https://www.benchchem.com/product/b1670887#structure-activity-relationship-of-dora-42
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

